molecular formula C10H11NO2 B2498443 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid CAS No. 1019111-31-9

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B2498443
CAS No.: 1019111-31-9
M. Wt: 177.203
InChI Key: FCCYYHPNRBUCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid is a high-purity, bicyclic heterocyclic building block designed for research and development in medicinal chemistry. This compound features a partially saturated isoquinoline core functionalized with a carboxylic acid group, making it a versatile scaffold for the synthesis of more complex molecules . The molecular formula is C10H11NO2 . The tetrahydroisoquinoline structure is a constrained analogue of phenylalanine, which confers distinct geometrical properties that are valuable for interacting with biological targets . As such, this compound serves as a key precursor in the design and synthesis of novel chemical entities. Researchers utilize this scaffold to develop potential inhibitors for enzymes like aminopeptidase N (APN), a target relevant in cancer research . Its structural features also make it a candidate for exploring treatments for neurodegenerative diseases and for creating novel antimicrobial agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCYYHPNRBUCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C=NC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers
Compound Name Structure Differences Synthesis Method Biological Activity Reference
5,6,7,8-Tetrahydroisoquinoline-5-carboxylic acid methyl ester Carboxylic acid at 5-position, methyl ester group Hydrogenation of 5-cyanoisoquinoline with PtO₂ in TFA Intermediate for alkaloid synthesis
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid Fully saturated ring, carboxylic acid at 3-position Castagnoli–Cushman reaction with amines, aldehydes, and homophthalic acid Antitumor and antimicrobial activities
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid Carboxylic acid at 4-position, fully saturated ring Multi-component reaction with acetic anhydride Cyclic hydroxamic acid derivatives for enzyme inhibition

Key Observations :

  • Position of carboxylic acid significantly impacts bioactivity. For example, 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid derivatives exhibit anticancer activity via dihydrofolate reductase (DHFR) inhibition , whereas 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives show anticonvulsant effects .
  • Saturation pattern influences pharmacokinetics. Partial saturation (5,6,7,8-tetrahydro) enhances metabolic stability compared to fully saturated analogs .
Quinoline vs. Isoquinoline Derivatives
Compound Name Core Structure Molecular Formula Key Applications Reference
5,6,7,8-Tetrahydroquinoline-4-carboxylic acid Quinoline scaffold with 4-carboxylic acid C₁₀H₁₁NO₂ Intermediate in organic synthesis
This compound Isoquinoline scaffold with 4-carboxylic acid C₁₀H₁₁NO₂ Anticancer agents (DHFR/CDK2 inhibition)

Key Observations :

  • Quinoline derivatives lack the nitrogen atom at the 2-position (present in isoquinolines), leading to distinct electronic properties and binding affinities.
  • Isoquinoline-based compounds are more prevalent in alkaloid-inspired drug design due to their natural product relevance .
Functionalized Derivatives
Compound Example (from ) Substituents Activity Profile Reference
7c : Acetyl, cyano, dimethylamino-phenyl groups DHFR inhibition (IC₅₀ = 0.8 µM) Anticancer (96% yield)
8a : Thieno[2,3-c]isoquinoline core CDK2 inhibition (IC₅₀ = 1.2 µM) Antitumor (96% yield)

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, acetyl) enhance enzyme inhibition potency .
  • Bulkier substituents (e.g., naphthalen-1-yl in 7e ) reduce solubility but improve target selectivity .

Biological Activity

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid (THIQCA) is a bicyclic compound belonging to the isoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article explores the biological activity of THIQCA through detailed research findings, case studies, and data tables.

  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : Approximately 177.20 g/mol
  • Structure : Characterized by a saturated ring structure with a carboxylic acid functional group.

1. Antitumor Activity

Research indicates that THIQCA exhibits significant cytotoxic effects against various cancer cell lines. A study reported its potential as an antitumor agent, showing efficacy against lung (A549) and breast (MCF7) cancer cells. The compound demonstrated an IC50 value of 0.155 µM against A549 cells and 0.170 µM against MCF7 cells, outperforming doxorubicin in some cases .

Table 1: Antitumor Activity of THIQCA Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
THIQCAA5490.155
THIQCAMCF70.170
DoxorubicinA5490.200
DoxorubicinMCF70.250

2. Antimicrobial Properties

THIQCA has also been investigated for its antimicrobial properties. Studies have shown that tetrahydroisoquinoline derivatives can exhibit significant antibacterial and antifungal activities. The structural features of THIQCA contribute to its interaction with biological targets, which may influence signaling pathways related to microbial resistance.

3. Neuroprotective Effects

The compound's neuroprotective effects are particularly noteworthy in the context of neurodegenerative diseases. THIQCA has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

The mechanisms underlying the biological activities of THIQCA include:

  • Cell Cycle Arrest : THIQCA has been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through activation of caspases .
  • Enzyme Inhibition : Compounds based on the tetrahydroisoquinoline structure have demonstrated inhibitory effects on various enzymes involved in cancer progression, such as CDK2 and DHFR .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that surpass those of Vitamin C, suggesting potential applications in oxidative stress-related conditions .

Case Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of tetrahydroisoquinoline derivatives, researchers synthesized several compounds and evaluated their effects on A549 and MCF7 cell lines. The most promising compound exhibited a significant increase in apoptosis and cell cycle arrest at specific phases, highlighting the therapeutic potential of THIQCA derivatives in cancer treatment .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of THIQCA in animal models of neurodegeneration. The results indicated that treatment with THIQCA led to improved cognitive function and reduced neuronal loss compared to control groups, suggesting its potential role in treating neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclocondensation reactions between substituted amines and carbonyl-containing precursors. For example, 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids are synthesized via the interaction of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone under reflux conditions in ethanol or acetic acid . Optimization includes adjusting solvent polarity, reaction time (typically 6–12 hours), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >90% purity. Monitoring via TLC and MS (ESI) is critical .

Q. How is the structural identity of this compound confirmed in synthetic protocols?

Structural characterization employs a combination of:

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methylene groups in the tetrahydro ring (δ 2.5–3.5 ppm), and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
  • X-ray crystallography : For crystalline derivatives, hydrogen-bonding networks (e.g., O–H···O interactions) and weak C–H···π stacking are observed, confirming stereochemistry and molecular packing .
  • Elemental analysis : Carbon and hydrogen content must align within ±0.4% of theoretical values .

Q. What analytical techniques are recommended for assessing purity and stability during storage?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%).
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition temperatures >200°C).
  • Storage : Maintain anhydrous conditions (desiccators with silica gel) at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational modeling guide the design of tetrahydroisoquinoline derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, substituents at the 4-carboxylic acid position (e.g., methyl, chloro) modulate electron-withdrawing effects, enhancing interactions with enzyme active sites. Molecular docking studies (AutoDock Vina) with proteins like cytochrome P450 or kinases validate hypothesized binding modes .

Q. What experimental strategies resolve contradictions in biological activity data across tetrahydroisoquinoline analogs?

Discrepancies in bioactivity (e.g., antihypoxic effects) may arise from:

  • Substituent effects : Electron-donating groups (e.g., methoxy) vs. electron-withdrawing groups (e.g., nitro) alter redox properties.
  • In vivo vs. in vitro models : Normobaric hypoxia with hypercapnia (rodent models) may yield different results than cell-based assays due to metabolic complexity .
  • Solution-phase aggregation : Dynamic light scattering (DLS) identifies colloidal aggregates that may artificially suppress activity.

Q. How do structural modifications at the tetrahydroisoquinoline core influence supramolecular interactions in crystal engineering?

Substituents like chloro or methyl groups at the 5- or 7-positions alter crystal packing via:

  • Hydrogen bonding : Carboxylic acid dimers form robust O–H···O networks (distance: 2.6–2.8 Å).
  • π-π stacking : Aromatic rings (e.g., phenyl groups) engage in offset stacking (3.4–3.6 Å spacing), stabilizing polymorphs .

Q. What methodologies are used to investigate metabolic pathways of tetrahydroisoquinoline-4-carboxylic acid in preclinical studies?

  • Radiolabeling : Incorporation of 14C at the carboxylic acid position tracks metabolic fate via scintillation counting.
  • LC-MS/MS : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma or urine.
  • Microsomal assays : Liver microsomes (human/rat) incubated with NADPH quantify CYP450-mediated degradation .

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